![molecular formula C18H17ClN2O2 B2502445 4-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide CAS No. 905676-48-4](/img/structure/B2502445.png)
4-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multi-step chemical reactions starting from commercially available or readily synthesized intermediates. For instance, optical isomers of a benzamide derivative were prepared from optically active pyrrolidine di-p-toluenesulfonate, which in turn was derived from trans-4-hydroxy-L-proline . Similarly, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, indicating the versatility of pyrrolidine-based benzamides in chemical synthesis .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For example, the structure of a 4-fluoro benzamide compound was determined using X-ray single-crystal determination . Additionally, the polymorphism of a benzamide derivative was characterized, showing different solid-state forms with distinct thermal and spectroscopic properties .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including the formation of hydrogen bonds, as seen in the molecular packing of a 4-fluoro benzamide crystal . The presence of a pyrrolidine ring and other substituents can influence the reactivity and interaction of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting points, and stability, are crucial for their potential pharmaceutical applications. Polymorphs of a benzamide derivative exhibited different thermal behaviors, with one form being more thermodynamically stable than the other . The antioxidant activity of certain benzamide derivatives was also evaluated, demonstrating their potential as therapeutic agents .
Scientific Research Applications
Heterocyclic Compounds in CNS Drug Synthesis
Heterocyclic compounds, particularly those containing pyrrolidine or benzamide groups, are explored extensively for their potential in synthesizing drugs acting on the Central Nervous System (CNS). These compounds are investigated for their ability to mitigate CNS disorders, leveraging functional groups that might include benzamide for their pharmacological activities ranging from anti-depressive to convulsive effects (Saganuwan, 2017).
Bioactive Molecules and Pyrrolidine Derivatives
Pyrrolidine derivatives, a core structure in many bioactive molecules, have been widely studied for their diverse pharmacological properties. This research emphasizes the synthetic versatility and therapeutic potential of pyrrolidine-containing compounds, suggesting a broad spectrum of biological activities that could be relevant for compounds like 4-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide (Giovanna Li Petri et al., 2021).
Antimicrobial and Antifouling Applications
The search for non-oxidizing biocides to prevent biofouling in water treatment systems highlights the potential antimicrobial applications of compounds with functional groups similar to those in this compound. Such studies indicate an interest in compounds that offer safety and efficacy in preventing biofouling, underscoring the importance of further research into biocidal applications (Luiz H. Da-Silva-Correa et al., 2022).
Optoelectronic Material Development
Research into quinazoline and pyrimidine derivatives for optoelectronic materials reveals an interest in heterocyclic compounds for electronic devices. This suggests potential research avenues for this compound in the development of materials for luminescence and photoelectric conversion, based on its structural similarity to the studied compounds (G. Lipunova et al., 2018).
Future Directions
The pyrrolidine scaffold, as found in 4-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide, continues to be of interest in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization and designing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-2-8-16(9-3-12)21-11-15(10-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h2-9,15H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXZXKUNNXUJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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